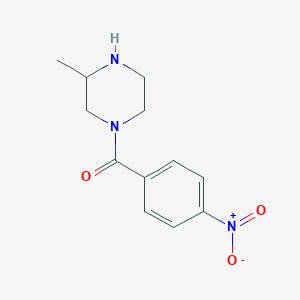

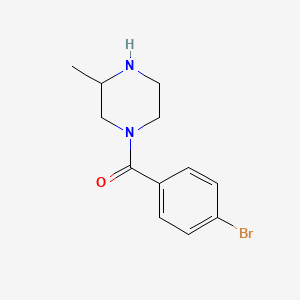

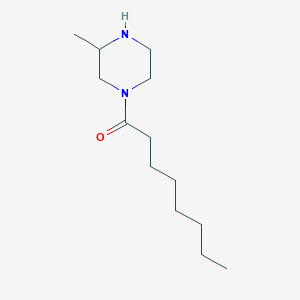

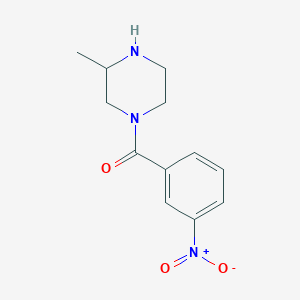

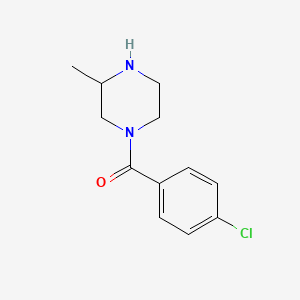

1-(4-Bromobenzoyl)-3-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

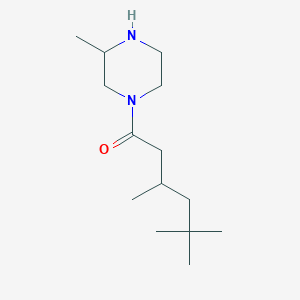

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1-(4-Bromobenzoyl)-1,3-dicyclohexylurea” involves the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid . The synthesis of similar compounds often involves reactions like the Schotten Baumann reaction .Molecular Structure Analysis

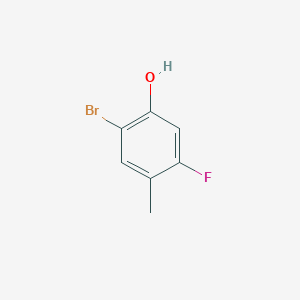

The molecular structure of “1-(4-Bromobenzoyl)-3-methylpiperazine” can be inferred from similar compounds. For example, “4-Bromobenzyl bromide” has a molecular formula of CHBr and an average mass of 249.930 Da .Applications De Recherche Scientifique

DNA Binding Properties

The synthetic dye Hoechst 33258, a derivative related to 1-(4-Bromobenzoyl)-3-methylpiperazine, binds strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has made Hoechst 33258 and its analogues useful in fluorescent DNA staining, chromosome analysis, and as models for investigating DNA sequence recognition and binding mechanisms. Their applications extend to radioprotectors and topoisomerase inhibitors, highlighting a starting point for rational drug design (Issar & Kakkar, 2013).

Environmental Occurrence and Impact

Parabens, structurally related to this compound through their ester linkage, have been extensively reviewed for their environmental occurrence, fate, and behavior. Despite effective removal from wastewater, these compounds persist at low levels in effluents and surface waters. Their ubiquity and potential as weak endocrine disruptors necessitate further research on their impact on ecosystems (Haman et al., 2015).

Pharmaceutical Implications

The metabolism of arylpiperazine derivatives, including this compound, focuses on their transformation into active metabolites influencing serotonin receptors, which is significant for treating depression, psychosis, or anxiety. These findings support their clinical application and highlight the importance of understanding their pharmacokinetics and pharmacodynamics (Caccia, 2007).

Analytical and Synthetic Methods

The study of antioxidants, including methodologies for determining antioxidant activity, is crucial for evaluating compounds like this compound. These methods provide insights into chemical reactions, kinetics, and the equilibriums of antioxidants in biological and pharmaceutical contexts, emphasizing the importance of comprehensive analytical techniques (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

A compound with a similar structure, bromfenac, is known to inhibit prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .

Mode of Action

While the exact mode of action for 1-(4-Bromobenzoyl)-3-methylpiperazine is not clearly defined, we can infer from related compounds that it may function by inhibiting the synthesis of prostaglandins. Prostaglandins are compounds that play key roles in inflammation and pain. By inhibiting their synthesis, the compound could potentially reduce inflammation and pain .

Biochemical Pathways

Given its potential role as a prostaglandin synthesis inhibitor, it could affect the arachidonic acid pathway, which is responsible for the production of prostaglandins .

Pharmacokinetics

Related compounds like bromfenac have been shown to have good ocular penetration, suggesting that this compound may also have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

If it functions similarly to bromfenac, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .

Propriétés

IUPAC Name |

(4-bromophenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTNGWQNINLROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)